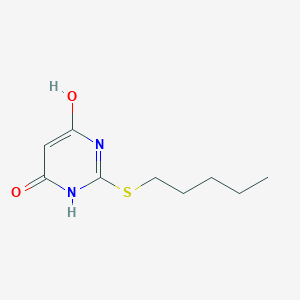2-(Pentylsulfanyl)pyrimidine-4,6-diol
CAS No.:
Cat. No.: VC14539792
Molecular Formula: C9H14N2O2S
Molecular Weight: 214.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H14N2O2S |
|---|---|
| Molecular Weight | 214.29 g/mol |
| IUPAC Name | 4-hydroxy-2-pentylsulfanyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C9H14N2O2S/c1-2-3-4-5-14-9-10-7(12)6-8(13)11-9/h6H,2-5H2,1H3,(H2,10,11,12,13) |
| Standard InChI Key | PZFSMTJJBIHJDT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCSC1=NC(=CC(=O)N1)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a pyrimidine ring—a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. Substituents include:
-
Pentylsulfanyl group (-S-C₅H₁₁): A five-carbon alkyl chain attached via a sulfur atom at position 2 .
-
Hydroxyl groups (-OH): Positioned at carbons 4 and 6, enabling hydrogen bonding and acidity.
The IUPAC name, 2-(pentylsulfanyl)pyrimidine-4,6-diol, reflects this substitution pattern.
Tautomerism and Resonance
Like many dihydroxypyrimidines, this compound exhibits tautomerism. The hydroxyl groups can deprotonate under basic conditions, forming conjugate bases that stabilize through resonance. The enol-keto equilibrium between the dihydroxy and diketo forms influences reactivity and solubility .
Physicochemical Characteristics
Key properties derived from experimental and computational data include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₄N₂O₂S | |
| Molecular Weight | 214.28 g/mol | |
| Hydrogen Bond Donors | 2 (OH groups) | |
| Hydrogen Bond Acceptors | 4 (2xO, 2xN) | |
| Topological Polar Surface Area | 97.7 Ų |
Experimental data on melting point, solubility, and logP values remain unreported in accessible literature.
Synthetic Approaches
General Strategies
While no explicit synthesis for 2-(pentylsulfanyl)pyrimidine-4,6-diol is documented, analogous pyrimidine syntheses suggest two pathways:
-
Condensation Reactions:
-
Nucleophilic Substitution:
-
Introducing the pentylsulfanyl group via thiol-displacement on a preformed pyrimidine scaffold.
-
Challenges and Optimization
-
Regioselectivity: Ensuring correct positioning of substituents requires controlled reaction conditions.
-
Sulfur Stability: The pentylsulfanyl group may oxidize under harsh conditions, necessitating inert atmospheres or antioxidants.
Biological Activity and Applications
Structure-Activity Relationships (SAR)
-
Electron-Withdrawing Groups: Fluoro substituents at position 5 enhance activity (e.g., B12 IC₅₀ = 2 μM) .
-
Steric Effects: Bulky groups reduce potency, suggesting a compact binding pocket .
Materials Science Applications
The compound’s π-conjugated system and sulfur content suggest utility in:
-
Organic Semiconductors: As electron-deficient moieties in donor-acceptor polymers.
-
Metal Coordination: Sulfur and oxygen atoms may chelate transition metals for catalytic or sensing applications.
| Supplier | Purity | Quantity | Price Range |
|---|---|---|---|
| TargetMol Chemicals Inc. | 97.58% | 5–100 mg | $150–$500/mg |
| Interbioscreen Ltd. | 92% | 10–50 mg | €200–€600/mg |
Prices reflect research-grade material; bulk pricing is undisclosed.
Future Research Directions
Synthetic Chemistry
-
Route Optimization: Developing one-pot syntheses to improve yields beyond current ~30% levels .
-
Green Chemistry: Exploring biocatalytic or solvent-free methods to reduce waste.
Biological Screening
-
Target Identification: High-throughput screening against kinase libraries or G protein-coupled receptors (e.g., GPR84).
-
Toxicology: Acute toxicity profiling in rodent models to establish safety windows.
Materials Development
-
Polymer Synthesis: Incorporating the compound into conjugated polymers for organic electronics.
-
Crystallography: Single-crystal X-ray studies to elucidate solid-state packing and intermolecular interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume